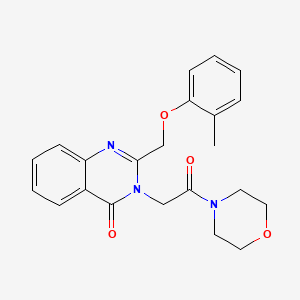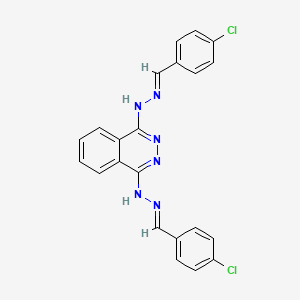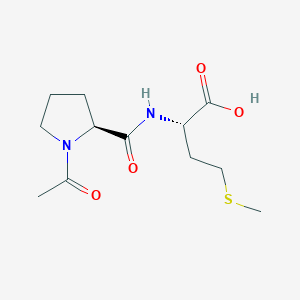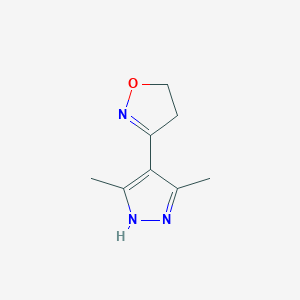
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that features a morpholine ring, a quinazolinone moiety, and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the phenoxy group, and the final coupling with the morpholine ring. Common synthetic routes include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol reacts with a halogenated quinazolinone intermediate.
Coupling with Morpholine: The final step involves the acylation of morpholine with the quinazolinone intermediate, typically using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phenols, halogenated intermediates, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Quinazolinone amines.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog with a wide range of industrial applications.
Quinazolinone Derivatives: Compounds with similar core structures but different substituents, used in various therapeutic applications.
Phenoxy Compounds: Molecules containing the phenoxy group, known for their biological activities.
Uniqueness
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is unique due to its combination of a morpholine ring, a quinazolinone core, and a phenoxy group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
85063-18-9 |
|---|---|
分子式 |
C22H23N3O4 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
2-[(2-methylphenoxy)methyl]-3-(2-morpholin-4-yl-2-oxoethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)29-15-20-23-18-8-4-3-7-17(18)22(27)25(20)14-21(26)24-10-12-28-13-11-24/h2-9H,10-15H2,1H3 |
InChI 键 |
FKVBBGBZGODPED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)

![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)


![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)

![7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B15214193.png)
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)


